Acetic acid;trifluoroborane

Catalog No.
S2832579
CAS No.
373-61-5
M.F
C4H8BF3O4
M. Wt
187.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;trifluoroborane

CAS Number

373-61-5

Product Name

Acetic acid;trifluoroborane

IUPAC Name

diacetyloxy(difluoro)boranuide;hydron;hydrofluoride

Molecular Formula

C4H8BF3O4

Molecular Weight

187.91

InChI

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1

InChI Key

SQSDCNHOYPJGDQ-UHFFFAOYSA-O

SMILES

[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F

Solubility

not available

Lewis Acid Catalysis

A Lewis acid is a molecule that can accept an electron pair from another molecule. This electron-accepting ability allows Lewis acids to activate various organic molecules, making them more reactive and facilitating specific chemical transformations. Boron trifluoride (BF3) itself is a strong Lewis acid, but its complex with acetic acid (AcOH) offers several advantages:

  • Stability: BF3 is a gas at room temperature, making it difficult to handle. Complexation with acetic acid provides a stable liquid form that's easier to use in the lab [Sigma-Aldrich, ].
  • Tunability: The ratio of BF3 to acetic acid in the complex can be varied, allowing researchers to fine-tune the Lewis acidity for specific reactions [Fisher Scientific, ].

Applications in Organic Synthesis

BF3-AcOH finds application in a diverse range of organic reactions due to its Lewis acidity. Here are some prominent examples:

  • Esterification: This reaction combines a carboxylic acid and an alcohol to form an ester. BF3-AcOH efficiently catalyzes esterification, leading to the desired product in good yields [Sigma-Aldrich, ].
  • Friedel-Crafts Reactions: These reactions involve the acylation or alkylation of aromatic rings. BF3-AcOH acts as a Lewis acid catalyst, enabling the attachment of various functional groups to aromatic compounds [Sigma-Aldrich, ].
  • Fries Rearrangement: This reaction involves the rearrangement of an aryl ester to a phenolic ketone. BF3-AcOH plays a crucial role in this transformation, and it's even been used in the total synthesis of furanaphin, a natural product with potential medicinal properties [Sigma-Aldrich, ].
  • Other Reactions: BF3-AcOH also finds use in various other organic reactions, including oxidation reactions, polymerization reactions, and desilylation (removal of a silyl group) [Fisher Scientific, ].

Acetic acid;trifluoroborane is a complex formed between acetic acid and trifluoroborane, represented by the chemical formula C₄H₈BF₃O₄. This compound exists as a light yellow liquid with a pungent odor. It is known for its corrosive properties, particularly to metals and biological tissues, and is classified as hazardous under various safety standards due to its potential to cause severe burns upon contact with skin or eyes . The compound is moisture-sensitive and can react violently with water, releasing toxic gases such as hydrogen fluoride and boron oxides .

The reactions involving acetic acid;trifluoroborane are largely dependent on its role as a catalyst in organic synthesis. It participates in various chemical transformations, including:

  • Esterification: Facilitating the formation of esters from acids and alcohols.
  • Friedel-Crafts reactions: Acting as a Lewis acid to promote electrophilic aromatic substitution.
  • Oxidation reactions: Serving as a catalyst in the oxidation of alcohols.
  • Fries rearrangement: Involving the rearrangement of aryl esters to ortho- and para-hydroxyaryl ketones .

These reactions underscore its utility in synthetic organic chemistry.

The biological activity of acetic acid;trifluoroborane is primarily characterized by its toxicity. It poses significant health risks upon exposure, including:

  • Corrosive effects: Causes severe burns upon contact with skin or mucous membranes.
  • Toxicity: Harmful if ingested, leading to potential gastrointestinal damage and systemic toxicity .
  • Respiratory hazards: Inhalation of vapors can lead to respiratory distress and irritation .

Due to these properties, it is crucial to handle this compound with appropriate safety measures in controlled environments.

Acetic acid;trifluoroborane can be synthesized through several methods:

  • Direct Reaction: Combining acetic acid with trifluoroborane gas under controlled conditions.
  • Catalytic Processes: Utilizing boron trifluoride as a catalyst in reactions involving acetic acid derivatives .
  • High Pressure Techniques: Involving the use of high-pressure conditions to facilitate the formation of the complex from acetic acid and boron-containing compounds .

Each method varies in complexity and yield, depending on the specific reaction conditions employed.

The applications of acetic acid;trifluoroborane are diverse within the field of organic chemistry:

  • Catalysis: Widely used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
  • Synthesis of Fine Chemicals: Employed in the production of pharmaceuticals and agrochemicals due to its ability to facilitate complex organic transformations.
  • Research

Interaction studies involving acetic acid;trifluoroborane focus on its reactivity with other chemical species:

  • Water Interaction: The compound reacts violently with water, generating corrosive gases and heat. This reaction underscores the need for careful handling in moisture-free environments .
  • Metal Corrosion Studies: Research has shown that it can corrode various metals, which has implications for storage and transportation materials used in industrial applications .

These studies are essential for understanding the safety protocols required when working with this compound.

Acetic acid;trifluoroborane shares similarities with several other compounds within the category of boron-containing acids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Boron TrifluorideBF₃A strong Lewis acid but not combined with an acid.
Trifluoroacetic AcidCF₃COOHSimilar reactivity but lacks boron complexation.
Acetic AcidC₂H₄O₂Common organic acid without fluorine or boron.
Boronic AcidR-B(OH)₂Contains boron but differs significantly in structure.

Acetic acid;trifluoroborane's unique combination of trifluoro groups along with acetic acid enhances its reactivity profile compared to these similar compounds, making it particularly useful as a catalyst in organic synthesis while also posing specific hazards due to its corrosive nature .

This detailed overview provides insights into the multifaceted nature of acetic acid;trifluoroborane, emphasizing its importance in both practical applications and safety considerations within chemical research and industry.

General Manufacturing Information

Miscellaneous manufacturing
Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-17

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